N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the quinolin-8-yloxy group: This step often involves nucleophilic substitution reactions where the quinoline derivative is reacted with a suitable leaving group on the piperidine ring.
Introduction of the carboxamide group: This can be done through amidation reactions, where an amine group on the piperidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, sulfonates, and other leaving groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)piperidine-1-carboxamide: Lacks the quinolin-8-yloxy group.
4-(quinolin-8-yloxy)piperidine-1-carboxamide: Lacks the dichlorophenyl group.
N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine: Lacks the carboxamide group.
Uniqueness
N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2/c22-17-7-6-15(13-18(17)23)25-21(27)26-11-8-16(9-12-26)28-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDTFTWASBMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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